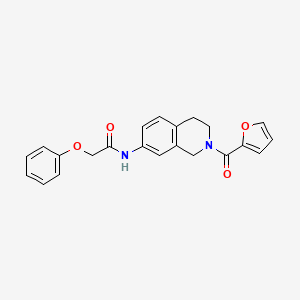

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c25-21(15-28-19-5-2-1-3-6-19)23-18-9-8-16-10-11-24(14-17(16)13-18)22(26)20-7-4-12-27-20/h1-9,12-13H,10-11,14-15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJJOJVFRBKSPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide typically involves multiple steps:

Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride.

Synthesis of the tetrahydroisoquinoline derivative: The tetrahydroisoquinoline moiety can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Coupling reaction: The furan-2-carbonyl chloride is then reacted with the tetrahydroisoquinoline derivative to form the intermediate compound.

Formation of the final product: The intermediate is then reacted with phenoxyacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide can undergo various types of chemical reactions:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: The corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide serves as a promising scaffold for drug development. Its structure allows it to interact with various biological targets, making it a candidate for treating several diseases.

Potential Therapeutic Areas:

- Cancer Treatment: The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been studied. For instance, derivatives of this compound have shown efficacy against breast cancer cell lines by inducing apoptosis through the activation of caspase pathways.

| Compound | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | Caspase Activation | |

| Compound B | Neurological Disorders | Receptor Modulation |

Organic Synthesis

This compound is valuable in synthetic chemistry as a building block for more complex molecules. Its unique functional groups enable various chemical modifications.

Synthetic Routes:

- The synthesis typically involves multi-step organic reactions including acylation and cyclization processes.

| Step | Reaction Type | Conditions |

|---|---|---|

| Step 1 | Acylation | Basic conditions |

| Step 2 | Pictet-Spengler Reaction | Acidic conditions |

Materials Science

In materials science, this compound can be utilized in developing new materials with tailored properties. Its ability to undergo various chemical reactions allows for the creation of polymers and coatings with specific functionalities.

Example Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways relevant to disease progression.

Case Studies

Several studies have documented the effectiveness of derivatives of this compound in clinical and laboratory settings:

-

Case Study on Cancer Therapy:

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced tumor growth in xenograft models of breast cancer.

-

Neuroprotective Effects:

- Research conducted at a leading university showed that this compound exhibited neuroprotective effects in models of neurodegeneration by modulating neurotransmitter levels.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The furan ring and tetrahydroisoquinoline moiety can interact with enzymes or receptors, modulating their activity. The phenoxyacetamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of THIQ Derivatives

Key Observations:

Acyl Group Variations: Furan-2-carbonyl (Target, ): Provides moderate electron-withdrawing effects and planar geometry. Acetyl (): Smaller and less sterically demanding, possibly improving metabolic stability.

Biphenyl-4-yl (): Increases molecular weight and may enhance target affinity through extended π-stacking. 3-Methoxyphenoxy (): Methoxy group improves solubility but may reduce membrane permeability.

Smaller groups (e.g., acetyl, isobutyramide) result in lower molecular weights (~310–330 Da), favoring better pharmacokinetic profiles.

Research Findings and Implications

- Synthesis : Analogous compounds (e.g., ) are synthesized via heating in DMF, followed by extraction and column chromatography, suggesting similar routes for the target compound.

- Biological Activity : Substitutions on the THIQ scaffold significantly modulate receptor binding. For example, orexin receptor antagonists in feature piperidinyl-ethoxy groups, highlighting the importance of side-chain flexibility.

- Toxicological Data: Limited information is available for most analogs (e.g., ), underscoring the need for further safety profiling.

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide is a complex organic compound with potential biological activities. This article delves into its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by a furan-2-carbonyl group linked to a tetrahydroisoquinoline moiety and a phenoxyacetamide group. Its molecular formula is , with a molecular weight of approximately 432.49 g/mol. The presence of these functional groups suggests various interactions with biological targets.

Structural Characteristics

| Feature | Description |

|---|---|

| Furan Ring | Contributes to π-π stacking interactions |

| Tetrahydroisoquinoline Moiety | Enhances binding affinity |

| Phenoxyacetamide Group | Potentially modulates enzyme activity |

The biological activity of this compound is attributed to its interaction with various enzymes and receptors. The furan and tetrahydroisoquinoline moieties facilitate binding through hydrogen bonding and π-π interactions, which can lead to inhibition or modulation of enzyme activities.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound have shown promising results in inhibiting specific enzymes:

| Compound Name | Target Enzyme | IC50 (μM) |

|---|---|---|

| N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | SARS-CoV-2 Mpro | 1.57 |

| F8–S43 | SARS-CoV-2 Mpro | 10.76 |

These studies highlight the potential of the compound as a lead for drug development against viral infections such as COVID-19.

Case Studies

- Inhibition of SARS-CoV-2 Main Protease : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against the main protease (Mpro) of SARS-CoV-2. Compounds were optimized through structure-based drug design to enhance their inhibitory potency .

- Anti-inflammatory Activity : Research on related compounds has shown anti-inflammatory properties through the modulation of inflammatory pathways. This suggests that this compound may also possess similar activities worth exploring further .

Synthesis

The synthesis of this compound typically involves several steps:

-

Formation of Furan Intermediate : The furan-2-carbonyl chloride is synthesized from furan using thionyl chloride.

- Coupling Reaction : The furan intermediate is reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base (e.g., triethylamine) to form the desired tetrahydroisoquinoline derivative.

- Final Acetylation : The resulting compound is then reacted with phenoxyacetic acid or its derivatives to yield the final product.

Synthesis Overview

| Step | Reaction Type | Reagents Used |

|---|---|---|

| Formation of Furan Intermediate | Acylation | SOCl₂ |

| Coupling | Nucleophilic substitution | Triethylamine |

| Final Acetylation | Esterification | Phenoxyacetic acid |

Q & A

Basic Research Questions

Q. What are the foundational synthetic strategies for preparing N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. First, construct the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions. Furan-2-carbonyl is introduced via acylation using furan-2-carbonyl chloride under basic conditions (e.g., triethylamine). The phenoxyacetamide moiety is appended via condensation of 2-phenoxyacetic acid with the amine group of the tetrahydroisoquinoline intermediate, using coupling agents like EDC/HOBt. Reaction monitoring via TLC and purification via column chromatography are critical .

Q. How is structural characterization of this compound performed to confirm its identity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, DEPT, and 2D-COSY/HMBC) are essential. For instance, HMBC correlations can confirm the connectivity between the furan-2-carbonyl group and the tetrahydroisoquinoline nitrogen. X-ray crystallography (as in related acetamide structures) resolves stereochemical ambiguities, particularly for the tetrahydroisoquinoline ring conformation .

Q. What in vitro assays are recommended for preliminary biological evaluation?

- Methodological Answer : Screen for kinase inhibition or receptor-binding activity using fluorescence polarization assays. For cytotoxicity, use MTT or resazurin-based assays in cancer cell lines. Dose-response curves (IC₅₀ calculations) and statistical validation (e.g., triplicate experiments with ANOVA) are mandatory. Positive controls (e.g., staurosporine for kinase inhibition) ensure assay reliability .

Advanced Research Questions

Q. How can synthetic yields be optimized for the acylation step involving the furan-2-carbonyl group?

- Methodological Answer : Optimize solvent polarity (e.g., switch from DCM to THF) and base strength (e.g., use DMAP as a catalyst). Kinetic studies via in situ IR can track acyl intermediate formation. For sterically hindered amines, microwave-assisted synthesis at 60–80°C improves reaction rates. Post-reaction quenching with aqueous NaHCO₃ minimizes side-product formation .

Q. What analytical techniques resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from impurity profiles. Combine HPLC-MS purity checks (>95%) with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Solubility issues in DMSO can skew results; use dynamic light scattering (DLS) to confirm compound aggregation. Cross-validate findings in multiple cell lines or animal models .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins like kinases. ADMET prediction tools (e.g., SwissADME) assess logP, CYP450 interactions, and blood-brain barrier permeability. QSAR models using descriptors like polar surface area (PSA) optimize solubility and metabolic stability. Validate predictions with in vitro Caco-2 permeability assays .

Q. What strategies address stereochemical challenges in the tetrahydroisoquinoline core during synthesis?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation (using Crabtree’s catalyst) control stereochemistry. Chiral HPLC (e.g., Daicel columns) separates enantiomers. X-ray crystallography or NOESY NMR confirms absolute configuration. For scale-up, consider enzymatic resolution with lipases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.